molecular formula C12H9BrO2 B8688572 7-Bromo-3-methoxy-2-naphthaldehyde

7-Bromo-3-methoxy-2-naphthaldehyde

Cat. No.: B8688572
M. Wt: 265.10 g/mol
InChI Key: OQOGUOGGWYCIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-3-methoxy-2-naphthaldehyde is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

7-bromo-3-methoxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H9BrO2/c1-15-12-6-8-2-3-11(13)5-9(8)4-10(12)7-14/h2-7H,1H3

InChI Key

OQOGUOGGWYCIGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 ml three-necked bottle, 34.1 g of 7-bromo-3-methoxy-2-naphthylcarbinol (0.128 mol) and 350 ml of acetone were added, and the mixture was stirred vigorously to form a solution. 167 g of active manganese dioxide (1.92 mol) was added to the solution, and the mixture was stirred at room temperature for 48 h to complete the reaction. The mixture was filtered, and the manganese dioxide filter cake was washed with ethyl acetate (200 ml*6). The filtrates were combined, and dried under vacuum in a rotary dryer to obtain a crude product as a yellow solid, which was recrystallized from methanol to obtain 29.3 g with a yield of the two steps of 86%.
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
167 g
Type
catalyst
Reaction Step Two

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